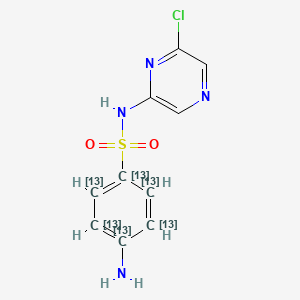
Ketamine-(methyl-d3) Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ketamine-(methyl-d3) Hydrochloride is a deuterated form of ketamine, a well-known anesthetic and analgesic. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of ketamine, as the deuterium atoms can provide insights into metabolic pathways and drug interactions. Ketamine itself is an N-methyl-D-aspartate (NMDA) receptor antagonist, which has been used for its anesthetic properties and more recently for its rapid-acting antidepressant effects .
准备方法
The synthesis of Ketamine-(methyl-d3) Hydrochloride involves several steps. One efficient method starts with cyclohexanone reacting with 2-chlorophenyl magnesium bromide, followed by dehydration using an acidic ionic liquid to obtain 1-(2-chlorophenyl)-cyclohexene. This intermediate is then oxidized to form a hydroxy ketone, which undergoes imination with methyl amine. The final step involves the rearrangement of the imine at elevated temperatures to produce ketamine . Industrial production methods often utilize continuous flow processes, which are more sustainable and efficient. These methods involve hydroxylation with molecular oxygen, imination with triisopropyl borate, and thermolysis using Montmorillonite K10 as a catalyst .
化学反应分析
Ketamine-(methyl-d3) Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form norketamine, primarily through the action of cytochrome P450 enzymes.
Reduction: Reduction reactions can convert ketamine to its secondary amine derivatives.
Substitution: Substitution reactions often involve the replacement of the chlorine atom with other functional groups, leading to the formation of various analogs. Common reagents used in these reactions include potassium permanganate for oxidation and methyl amine for imination.
科学研究应用
Ketamine-(methyl-d3) Hydrochloride has a wide range of scientific research applications:
Chemistry: Used to study the metabolic pathways and interactions of ketamine, providing insights into its pharmacokinetics.
Biology: Helps in understanding the biological effects of ketamine, including its impact on neurotransmitter systems.
Industry: Utilized in the development of new anesthetic agents and in the study of drug interactions.
作用机制
The mechanism of action of Ketamine-(methyl-d3) Hydrochloride involves non-competitive antagonism of NMDA receptors, which reduces pain perception and induces sedation. It also interacts with opioid mu receptors and sigma receptors, contributing to its analgesic and dissociative effects . Additionally, ketamine’s metabolites, such as (2R,6R)-hydroxynorketamine, play a significant role in its antidepressant activity by activating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and the mammalian target of rapamycin (mTOR) pathway .
相似化合物的比较
Ketamine-(methyl-d3) Hydrochloride is unique due to the presence of deuterium atoms, which provide stability and allow for detailed metabolic studies. Similar compounds include:
Methoxetamine: A ketamine analog with high affinity for NMDA receptors and serotonin transporters.
Phencyclidine (PCP): Another NMDA receptor antagonist with similar dissociative effects but higher psychotomimetic potential.
These comparisons highlight the unique properties of this compound, particularly its use in detailed pharmacokinetic studies and its potential therapeutic applications.
属性
分子式 |
C13H17Cl2NO |
|---|---|
分子量 |
277.20 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)-2-(trideuteriomethylamino)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C13H16ClNO.ClH/c1-15-13(9-5-4-8-12(13)16)10-6-2-3-7-11(10)14;/h2-3,6-7,15H,4-5,8-9H2,1H3;1H/i1D3; |
InChI 键 |
VCMGMSHEPQENPE-NIIDSAIPSA-N |
手性 SMILES |
[2H]C([2H])([2H])NC1(CCCCC1=O)C2=CC=CC=C2Cl.Cl |
规范 SMILES |
CNC1(CCCCC1=O)C2=CC=CC=C2Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid](/img/structure/B12055924.png)
azanium](/img/structure/B12055927.png)


![Dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium](/img/structure/B12055951.png)
![3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate](/img/structure/B12055952.png)


![Ammonia borane [MI]](/img/structure/B12055981.png)




